N-cyclohexyl-4-methylpyrimidin-2-amine
Description
N-Cyclohexyl-4-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a cyclohexylamine substituent at position 2 and a methyl group at position 4 of the pyrimidine ring. Pyrimidine derivatives are well-documented for their roles in pharmaceuticals, including antimicrobial and anticancer agents . The cyclohexyl group may enhance lipophilicity, influencing pharmacokinetic properties, while the methyl group could stabilize the ring structure through steric and electronic effects.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-cyclohexyl-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-7-8-12-11(13-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
ZABGXRNUCVOKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methylpyrimidin-2-amine typically involves the reaction of cyclohexylamine with 4-methylpyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-methylpyrimidin-2-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclohexyl-4-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives
Substituent Effects on Physicochemical Properties
- Chloro Substituents: The presence of chlorine (e.g., in ) increases molecular weight and polarity, lowering pKa (3.22) due to electron-withdrawing effects. This enhances acidity compared to non-halogenated analogs .
- Hydrogen Bonding : The fluorophenyl derivative () exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation and enhancing antimicrobial activity. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) influence molecular packing and crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
